

Application Notes and Protocols: Intraperitoneal (i.p.) Injection of NVP-AAM077

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Compound of Interest

Compound Name: Nvp-aam077

Cat. No.: B10814437

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Audience: Researchers, scientists, and drug development professionals.

Introduction

NVP-AAM077, also known as PEAQX, is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It functions by binding at the glutamate site on the GluN2 subunits and exhibits a degree of selectivity for receptors containing the GluN2A subunit over those with the GluN2B subunit.[1][4][5] This characteristic makes **NVP-AAM077** a valuable pharmacological tool for dissecting the specific roles of GluN2A-containing NMDA receptors in synaptic transmission, plasticity, and various neurological conditions. These application notes provide a comprehensive protocol for the preparation and intraperitoneal (i.p.) administration of **NVP-AAM077** in rodent models, summarizing key data and illustrating relevant pathways and workflows.

Data Presentation

Quantitative data regarding the properties, solubility, and established in vivo dosages of **NVP-AAM077** are summarized below for ease of reference.

Table 1: Physicochemical and Pharmacological Properties of **NVP-AAM077**

Property	Description	Source(s)
Mechanism of Action	Competitive antagonist at the glutamate binding site of the NMDA receptor.	[1] [4]
Subunit Selectivity	Preferential for GluN2A-containing NMDA receptors over GluN2B-containing receptors.	[1] [4] [5]
IC ₅₀ (human)	~0.27 μ M (for hNMDAR 1A/2A) vs. ~29.6 μ M (for hNMDAR 1A/2B).	[6]
IC ₅₀ (general)	8 nM.	[2]
Molecular Formula	C ₁₇ H ₁₇ BrN ₃ O ₅ P	[2]

| Molecular Weight | 454.2 g/mol | [\[2\]](#) |

Table 2: Solubility and Vehicle Information for **NVP-AAM077**

Solvent	Solubility / Recommended Use	Source(s)
Water	Soluble.	[1] [2] [7]
Saline (0.9%)	Recommended vehicle for in vivo injections.	[8]
DMSO & Saline	Can be dissolved in DMSO and subsequently diluted with sterile saline.	[6]

| H₂O (heated/sonicated) | 22.9 mg/mL (40.88 mM). Sonication and heating are recommended for dissolution. | [\[9\]](#) |

Table 3: Reported In Vivo Dosages for **NVP-AAM077** Administration

Animal Model	Dose	Administration Route	Application	Source(s)
Mouse	10 mg/kg	Intraperitoneal (i.p.)	Cerebral Ischemia Study	[6]
Mouse	23 mg/kg (ED ₅₀)	Systemic (unspecified)	Maximal Electroshock (Seizure) Test	[2][3]
Rat	10 mg/kg	Intraperitoneal (i.p.)	Antidepressant-like Effects Study	[10]
Rat	1.25, 3.75 mg/kg	Subcutaneous (s.c.)	Social Behavior Study	[8]

| Rat | 10-40 mg/kg | Subcutaneous (s.c.) | Motor Activity Study |[6] |

Table 4: General Guidelines for Intraperitoneal Injections in Rodents

Species	Needle Gauge	Max Injection Volume	Source(s)
Mouse	25-30 G	< 10 mL/kg (e.g., 0.25 mL for a 25g mouse)	[11][12]

| Rat | 23-25 G | < 10 mL/kg (e.g., 2.5 mL for a 250g rat) |[12] |

Experimental Protocols

Protocol 1: Preparation of NVP-AAM077 for Intraperitoneal Injection

This protocol describes the preparation of a sterile **NVP-AAM077** solution suitable for in vivo i.p. administration.

Materials:

- **NVP-AAM077** powder
- Sterile, pyrogen-free 0.9% saline solution
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sterile syringe filters (0.22 μ m)
- Sterile syringes and needles

Procedure:

- **Calculate Required Mass:** Determine the total amount of **NVP-AAM077** required based on the desired dose (e.g., 10 mg/kg), the number of animals, and their average weight. Prepare a slight excess to account for transfer losses.
- **Weigh Compound:** Accurately weigh the calculated mass of **NVP-AAM077** powder in a sterile microcentrifuge tube.
- **Add Vehicle:** Add the appropriate volume of sterile 0.9% saline to the tube to achieve the desired final concentration. The concentration should be calculated to ensure the final injection volume is within the recommended limits for the animal model (see Table 4).
- **Dissolve Compound:** Vortex the solution thoroughly. If solubility issues arise, gentle warming or sonication may be used, as recommended by some suppliers.^[9] Ensure the compound is fully dissolved and no precipitate is visible.
- **Sterile Filtration:** Draw the solution into a sterile syringe. Attach a 0.22 μ m sterile syringe filter and expel the solution into a new sterile vial. This step removes any potential microbial contamination.
- **Storage:** It is recommended to prepare and use solutions on the same day.^[1] If storage is necessary, solutions may be stored at -20°C for up to one month.^[1] Before use, thaw the solution, bring it to room temperature, and check for any precipitation.

Protocol 2: Intraperitoneal (i.p.) Injection Procedure in Rodents

This protocol provides a step-by-step guide for safely administering the prepared **NVP-AAM077** solution via i.p. injection.

Materials:

- Prepared sterile **NVP-AAM077** solution
- Appropriately sized sterile syringes and needles (see Table 4)
- 70% ethanol or other suitable skin disinfectant
- Gauze or cotton swabs

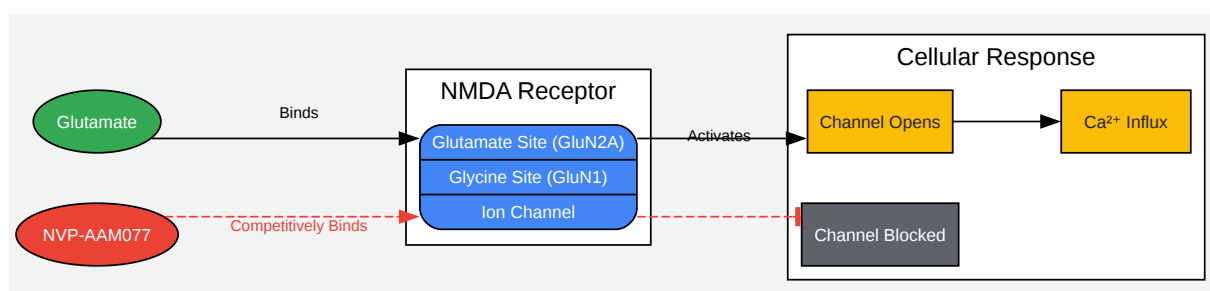
Procedure:

- Animal Restraint:
 - Mouse: Gently restrain the mouse using a preferred method, such as the "three-finger" grip, by grasping the loose skin over the shoulders. The tail can be secured to minimize lower body movement.[\[11\]](#)
 - Rat: A two-person technique is recommended. One person restrains the rat with its head held lower than its body, while the second person performs the injection.[\[12\]](#)
- Identify Injection Site: Turn the restrained animal so its abdomen is facing upwards. The target injection site is the lower right quadrant of the abdomen.[\[11\]](#) This location minimizes the risk of puncturing the cecum, bladder, or other vital organs.
- Prepare Site: Disinfect the injection site with a cotton swab soaked in 70% ethanol. Tilt the animal's head downwards to help shift the abdominal organs cranially, away from the injection site.[\[11\]](#)
- Perform Injection:
 - Insert the needle, bevel up, at a 30-45° angle into the identified lower right quadrant.[\[11\]](#)

- Gently aspirate by pulling back the plunger to ensure no blood (indicating vessel puncture) or other fluids are drawn into the syringe.[12]
- If aspiration is clear, depress the plunger steadily to administer the solution. Avoid unnecessary movement of the needle within the abdominal cavity.[11]
- Withdraw Needle: Once the injection is complete, withdraw the needle swiftly and smoothly.
- Post-Procedure Monitoring: Return the animal to its cage and monitor it for any signs of adverse reactions, such as distress, abdominal swelling, or mobility issues.

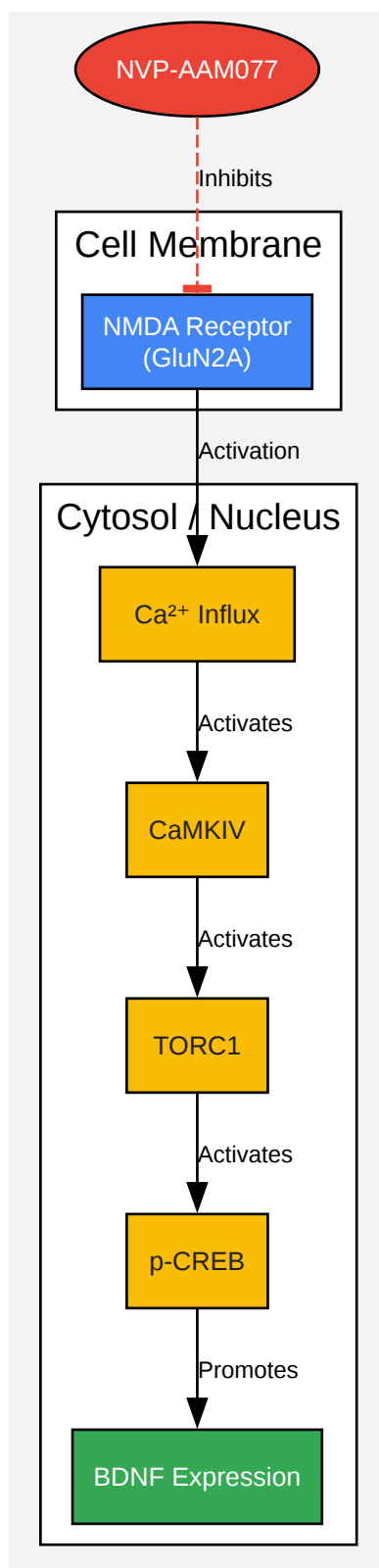
Visualizations

Signaling Pathways and Experimental Workflows



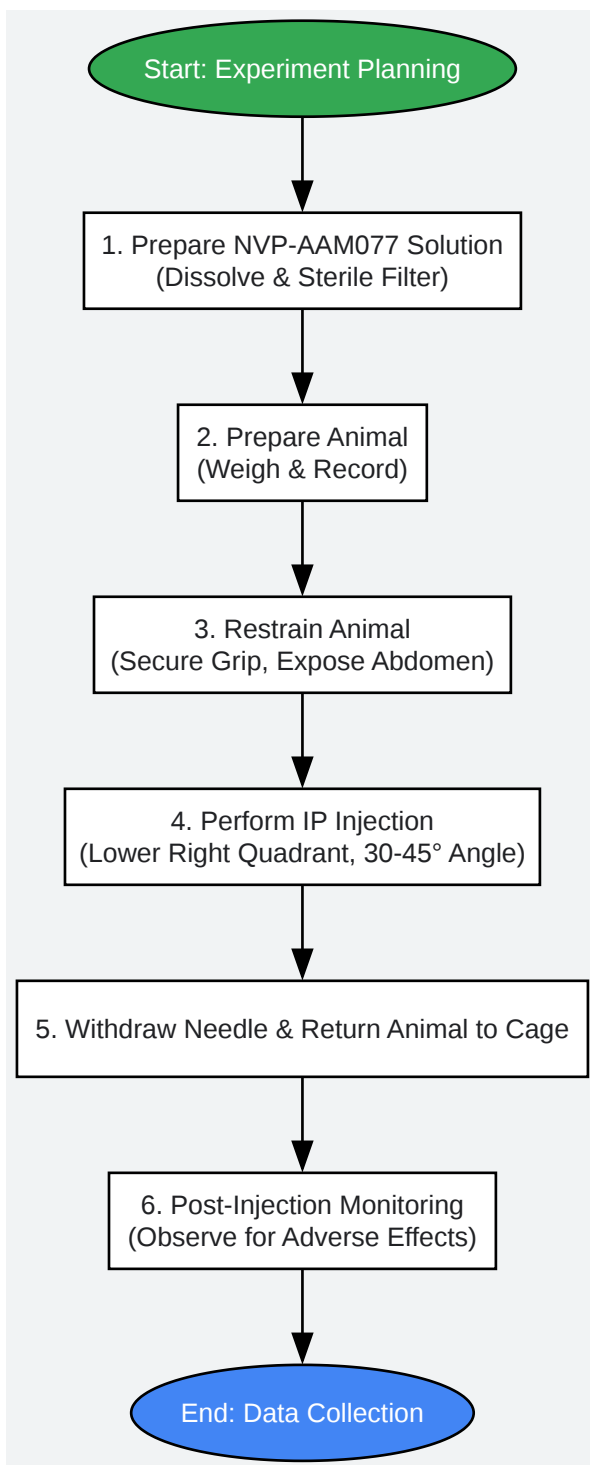
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Caption: Mechanism of **NVP-AAM077** as a competitive antagonist at the NMDA receptor.



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Caption: Inhibition of the CaMKIV-TORC1-CREB pathway by **NVP-AAM077**.^[6]



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Caption: Experimental workflow for **NVP-AAM077** intraperitoneal injection.

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